Aloéresine A

Vue d'ensemble

Description

Aloeresin A is a metabolite of aloesin and is known to be an α-Glucosidase inhibitor . It also exhibits antioxidant properties and acts as a free radical scavenger .

Molecular Structure Analysis

The molecular structure analysis of Aloeresin A involves computational methods such as molecular docking, molecular dynamics (MD) simulation, and density functional theory (DFT) investigations . These methods have shown that Aloeresin A has strong binding energies and stable interactions with its targets .Chemical Reactions Analysis

Aloeresin A has been found to exhibit strong binding energies with bacterial and host targets, indicating its potential as an inhibitor . Further analysis using MMGBSA and MD simulation reflect higher binding free energies and stable interactions of Aloeresin A with the targets .Physical and Chemical Properties Analysis

Aloeresin A is a brown solid with a molecular weight of 540.5 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique

Conversion biocatalytique en aloésine

L'aloéresine A peut être hydrolysée enzymatiquement pour produire de l'aloésine, un composé aux applications thérapeutiques potentielles. Ce processus implique l'utilisation d'enzymes hydrolytiques commerciales pour convertir l'this compound en aloésine et en acide p-coumarique, ce qui pourrait entraîner une augmentation des concentrations d'aloésine dans l'extrait d'aloès amer .

Ingrédients naturels pour la formulation de produits

La tendance vers les ingrédients naturels dans les produits a conduit à la valorisation des sous-produits agro-industriels. L'this compound, issue du recyclage de la peau de l'Aloe vera, peut être utilisée pour créer des extraits riches en aloésine pour diverses applications .

Effet multi-cibles contre les cellules bactériennes et les cellules hôtes

La recherche suggère que l'this compound a un effet multi-cibles contre les cellules bactériennes et les cellules hôtes. Cela comprend des applications potentielles dans la lutte contre les infections bactériennes et la modulation des réponses de l'hôte .

Applications de solvants verts

L'this compound est également étudiée pour son utilisation dans les solvants verts, contribuant à des processus d'extraction plus durables et respectueux de l'environnement .

Optimisation des méthodes d'extraction

Des études se sont concentrées sur l'optimisation des méthodes d'extraction de l'aloésine à partir de la peau de l'Aloe vera, qui est souvent rejetée comme sous-produit. Cela implique l'étude de variables telles que le temps, la température, la composition du solvant et le rapport solide/liquide afin de maximiser le rendement .

Mécanisme D'action

Target of Action

Aloeresin A, a compound derived from Aloe vera, has been found to interact with several targets. The primary targets include bacterial proteins such as ExoU, ExoS, ExoT, ExoY, and PLY . These proteins are virulent factors in bacteria like Pseudomonas aeruginosa and Streptococcus pneumoniae, which are known to cause microbial keratitis . Additionally, Aloeresin A also targets the host transcription factor SPI1, which influences the pathogenesis of keratitis .

Mode of Action

Aloeresin A acts as an inhibitor against its bacterial and host targets . Molecular docking analysis has shown that Aloeresin A binds strongly to these targets, with binding energies ranging from -7.59 to -6.20 kcal/mol . This strong binding suggests that Aloeresin A can effectively inhibit the activity of these targets, thereby preventing their contribution to disease processes .

Biochemical Pathways

It is known that the compound’s inhibitory action against bacterial proteins and host transcription factors can disrupt the normal functioning of these proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the compound’s strong binding to its targets could influence its bioavailability .

Result of Action

The inhibition of bacterial proteins and host transcription factors by Aloeresin A can lead to a reduction in the pathogenesis of diseases such as keratitis . By preventing the normal functioning of these proteins, Aloeresin A can help to mitigate the damage caused by microbial infections .

Action Environment

The action of Aloeresin A can be influenced by various environmental factors. For instance, the compound’s effectiveness as an inhibitor can be affected by the presence of other compounds or changes in pH. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of aloeresin a .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Aloeresin A has been found to interact with various enzymes and proteins. Molecular docking analysis uncovered Aloeresin A as a promising inhibitor against bacterial and host targets, demonstrating strong binding energies . Further, MMGBSA and MD simulation analysis reflect higher binding free energies and stable interactions of Aloeresin A with the targets .

Cellular Effects

Aloeresin A has been analyzed for its antioxidant capabilities . By influencing the NF-kB pathway, Aloeresin A alters the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which plays a role in the cellular inflammatory response .

Molecular Mechanism

The molecular mechanism of Aloeresin A involves strong binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . DFT studies reveal the chemical reactiveness of Aloeresin A through quantum chemical calculations .

Temporal Effects in Laboratory Settings

Its strong binding energies and stable interactions suggest potential long-term effects on cellular function .

Metabolic Pathways

Its ability to interact with various enzymes suggests it may influence metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

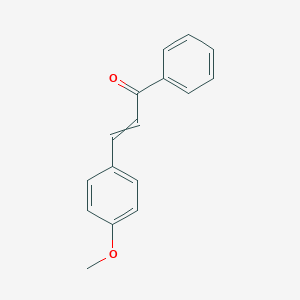

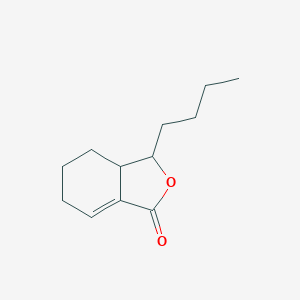

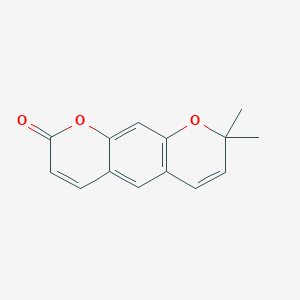

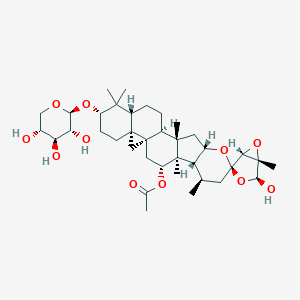

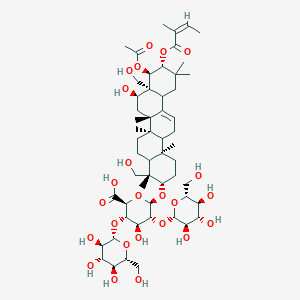

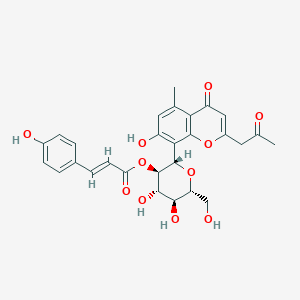

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACRJXSXSVUOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724605 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74545-79-2 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aloeresin A?

A1: Aloeresin A has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol [].

Q2: How can aloeresin A be identified and quantified?

A2: Several analytical techniques have been employed to characterize and quantify aloeresin A:

- High-Performance Liquid Chromatography (HPLC): This method utilizes a C18 column with a water-methanol gradient and UV detection at 297 nm to separate and quantify aloeresin A in Aloe samples [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection specificity of mass spectrometry, allowing for the identification and quantification of aloeresin A even in complex mixtures [, ].

- Ultra-High-Performance Liquid Chromatography Hyphenated with Quadrupole-Orbitrap-High-Resolution Mass Spectrometry (UHPLC-MS/MS): This high-resolution technique provides more detailed structural information and allows for the identification of even minor components in complex mixtures [].

- Electrospray Ionization Tandem Mass Spectrometry (ES-MS/CID/MS): This technique can be used to establish structural features of aloeresin A, such as the free carboxyl group, the C-hexosidic part, and the p-coumaroyl group [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of aloeresin A, supporting the identification of the chromone-type aglycone and the glucosidic parts [].

Q3: What methods are used to validate the analytical techniques for aloeresin A analysis?

A3: Analytical method validation for aloeresin A includes:

- Linearity: Assessing the linear relationship between the concentration of aloeresin A and the analytical signal [].

- Accuracy: Determining the closeness of the measured aloeresin A concentration to the true value [].

- Precision: Evaluating the reproducibility of aloeresin A measurements under the same conditions [].

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of aloeresin A that can be reliably detected and quantified, respectively [].

- Specificity: Ensuring that the analytical method is selective for aloeresin A and does not suffer from interference from other compounds present in the sample [].

Q4: How stable are aloesin A standard solutions?

A4: The stability of standard solutions is crucial for accurate quantification. Studies have demonstrated good stability of aloeresin A standard solutions, enabling their use for method validation and routine analysis [].

Q5: Where is aloeresin A primarily found within Aloe plants?

A5: Aloeresin A is predominantly found in the leaf exudate of various Aloe species, including Aloe ferox []. It is also present, although often in lower quantities, in the leaf tissues themselves [].

Q6: Does aloeresin A possess any notable biological activities?

A6: While research on aloeresin A is still ongoing, several studies suggest potential bioactivities:

- Anti-inflammatory Activity: Aloeresin A demonstrated anti-inflammatory activity in a mouse model of ear edema induced by Croton oil. It showed comparable potency to aloesin, another bioactive compound found in Aloe [, ].

- Antioxidant Activity: Aloeresin A exhibited antioxidant properties in DPPH radical scavenging assays [, ].

- Potential Antidiabetic Activity: Bioinformatic studies suggest that aloeresin E, a compound structurally related to aloeresin A, might interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. This finding points to a possible role of aloeresin A in diabetes management, although further experimental validation is needed [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.